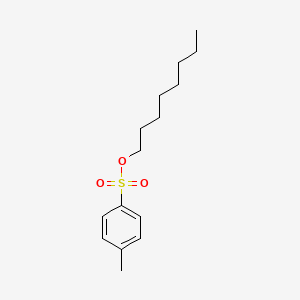

Octyl 4-methylbenzenesulfonate

描述

属性

IUPAC Name |

octyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQJBZLAANNIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344766 | |

| Record name | n-Octyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-35-4 | |

| Record name | n-Octyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Esterification of 4-methylbenzenesulfonyl Chloride with Octanol

- The most straightforward synthetic route involves the nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (also known as p-toluenesulfonyl chloride) and octanol.

- This reaction typically occurs in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed during the reaction.

- The reaction is carried out under controlled temperature conditions, often at room temperature to moderate heating, to optimize yield and purity.

$$

\text{4-methylbenzenesulfonyl chloride} + \text{octanol} \xrightarrow[\text{base}]{\text{solvent, temp}} \text{octyl 4-methylbenzenesulfonate} + \text{HCl}

$$

| Parameter | Typical Conditions |

|---|---|

| Molar ratio | 1:1 (4-methylbenzenesulfonyl chloride : octanol) |

| Base | Triethylamine or similar amine base |

| Solvent | Dichloromethane or similar aprotic solvent |

| Temperature | 0°C to room temperature |

| Reaction time | 12 hours or until completion |

- The base scavenges the HCl generated, preventing side reactions.

- The reaction mixture is washed with aqueous sodium hydroxide to remove residual acid and base.

- The organic phase is dried over anhydrous magnesium sulfate and concentrated.

- Purification is commonly performed by column chromatography to isolate the pure ester.

Industrial Continuous Process via Sulfonation and Esterification

- Industrially, this compound is produced by first sulfonating 4-methylbenzene using sulfur trioxide or concentrated sulfuric acid to form 4-methylbenzenesulfonic acid.

- This acid is then converted into the sulfonyl chloride intermediate via chlorination.

- Subsequently, the sulfonyl chloride is reacted continuously with octanol under controlled temperature and pressure to yield the ester.

- Continuous operation improves scalability and consistency.

- Reaction parameters such as temperature, pressure, and reactant feed rates are optimized for maximal yield.

- The process allows for better control over product purity and reduced by-products.

Alternative Synthetic Route via Two-Step Substitution Reactions (Patent-Inspired Method)

Though this method is more specific to related sulfonic acid derivatives, it provides insight into advanced synthetic strategies that could be adapted for this compound:

Step 1: Preparation of an Intermediate Alkyl Azide

- A substitution reaction between 2-bromoethanol and sodium azide yields an intermediate azido alcohol.

- Reaction conditions: reflux at 100°C for 12 hours in aqueous medium, followed by extraction and drying.

Step 2: Sulfonylation of the Intermediate

- The intermediate is reacted with p-toluenesulfonyl chloride in the presence of triethylamine under ice-bath cooling and stirred at room temperature for 12 hours.

- Workup includes washing with aqueous sodium hydroxide, drying, concentration, and purification by chromatography.

- This method highlights the use of substitution reactions and sulfonyl chloride intermediates.

- Although focused on azidoethyl esters, the approach underscores the importance of controlling molar ratios, temperature, and purification steps.

Summary Table of Preparation Methods

| Method | Key Reactants | Reaction Conditions | Yield / Notes |

|---|---|---|---|

| Direct Esterification | 4-methylbenzenesulfonyl chloride + octanol + base | Room temp, 12 hours, aprotic solvent | High yield, widely used in lab and industrial settings |

| Industrial Continuous Sulfonation + Esterification | 4-methylbenzene + SO3 → sulfonic acid → sulfonyl chloride + octanol | Controlled temp & pressure, continuous process | Scalable, consistent product quality |

| Two-Step Substitution (Patent method) | 2-bromoethanol + sodium azide → intermediate + p-toluenesulfonyl chloride | Reflux 100°C (step 1), ice bath + RT (step 2) | 67% overall yield, suitable for specialized derivatives |

Research Findings and Analytical Notes

- The esterification reaction is sensitive to moisture and acid/base balance; thus, anhydrous conditions and proper base addition are critical.

- Purification by column chromatography is essential to remove unreacted starting materials and side products.

- Reaction monitoring by thin-layer chromatography (TLC) or gas chromatography (GC) ensures completeness.

- The sulfonyl chloride intermediate is highly reactive and must be handled under dry, inert atmosphere to prevent hydrolysis.

- Industrial processes emphasize continuous flow reactors to maintain steady-state conditions and reduce batch-to-batch variability.

化学反应分析

Types of Reactions: Octyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Common reagents include halogens and strong acids.

Major Products Formed:

Oxidation: Produces carboxylic acids and ketones.

Reduction: Results in alcohols and alkanes.

Substitution: Leads to the formation of halogenated derivatives and sulfonated products.

科学研究应用

Synthesis and Chemical Properties

Synthesis Methods:

Octyl 4-methylbenzenesulfonate can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with octanol in the presence of a base such as pyridine. The general procedure involves:

- Reactants: 4-methylbenzenesulfonyl chloride (55 mmol) and octanol (50 mmol).

- Conditions: The mixture is stirred at 10-20°C for approximately 3 hours.

- Workup: After the reaction, hydrochloric acid is added to the mixture, followed by extraction with chloroform. The organic layer is dried and evaporated to yield the sulfonate product as a colorless oily liquid or white solid .

Chemical Properties:

- Molecular Formula: C15H24O3S

- Molecular Weight: Approximately 288.42 g/mol

- Structure: Contains a sulfonate group attached to an octyl chain, which enhances its surfactant properties.

Chemistry

This compound serves as a valuable intermediate in organic synthesis. Its sulfonate group allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The sulfonate can be replaced by nucleophiles such as amines or thiols.

- Deprotection Reactions: It can be used in protecting group strategies where the sulfonate group is removed under acidic conditions to yield free amines for further reactions.

Biology

In biological research, this compound has been utilized as a coformulant in plant protection products. Its surfactant properties enhance the efficacy of active ingredients by improving their dispersion and adhesion on plant surfaces . Additionally, it has been investigated for its role in biochemical pathways and as a building block for synthesizing biologically active molecules.

Medicine

This compound is being explored for its potential use in drug development. Its ability to act as a precursor for pharmaceutical compounds allows researchers to modify its structure to enhance biological activity or reduce toxicity. For instance, studies have shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, indicating its potential as a therapeutic agent .

Corrosion Inhibition

Recent studies have highlighted the effectiveness of ionic liquid derivatives containing 4-methylbenzenesulfonate groups as environmentally friendly corrosion inhibitors for mild steel in acidic environments. For example, two synthesized ionic liquids demonstrated maximum inhibition efficiencies of up to 97.91% at high concentrations in hydrochloric acid solutions . This application underscores the compound's significance in protecting metal surfaces from corrosion.

Surfactant Use

Due to its surfactant properties, this compound is employed in various formulations, including detergents and emulsifiers. Its ability to lower surface tension makes it suitable for applications requiring enhanced wetting and spreading characteristics.

Case Studies

作用机制

The antibacterial action of Octyl 4-methylbenzenesulfonate is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis and death. It targets the lipid components of the membrane, causing structural damage and compromising the integrity of the bacterial cell.

相似化合物的比较

Heptyl 4-Methylbenzenesulfonate (CAS 24767-82-6)

3-Phenylpropyl 4-Methylbenzenesulfonate (CAS 3742-75-4)

- Molecular Formula : C₁₆H₁₈O₃S

- Key Difference : Aromatic 3-phenylpropyl group replaces the linear octyl chain.

- Properties : Enhanced π-π stacking interactions due to the phenyl group, improving binding affinity in enzyme inhibition studies .

- Applications : Investigated in antiviral and anticancer research for its ability to interfere with viral lifecycles and DNA replication .

6-Hydroxyhexyl 4-Methylbenzenesulfonate (CAS 75351-33-6)

- Molecular Formula : C₁₃H₂₀O₄S

- Key Difference : Hydroxyl (-OH) group at the C6 position of the hexyl chain.

- Properties : Increased hydrophilicity and reactivity, enabling conjugation with biomolecules in prodrug designs .

- Applications : Explored in drug delivery systems to enhance solubility of hydrophobic therapeutics .

Comparative Data Table

Research Findings and Functional Insights

- Lipophilicity and Bioactivity : The octyl derivative’s longer chain enhances lipid solubility, making it more effective in membrane-associated processes like antimicrobial activity compared to heptyl analogs .

- Toxicity Profiles : Hydroxyhexyl derivatives exhibit lower ecotoxicity in marine environments due to improved biodegradability, whereas octyl and phenylpropyl variants show higher bioaccumulation risks .

- Enzyme Interactions : The phenylpropyl analog demonstrates strong inhibition of β-galactosidase, a target in lysosomal storage disorders, outperforming octyl and heptyl derivatives in specificity .

生物活性

Octyl 4-methylbenzenesulfonate, a compound classified under sulfonate esters, has gained attention in various fields due to its unique biological activities. This article delves into the synthesis, biological evaluation, and applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an anionic surfactant characterized by its octyl group attached to a 4-methylbenzenesulfonate moiety. The structural formula can be represented as follows:

This compound exhibits surface-active properties, making it suitable for various applications in industry and research.

Synthesis Methods

The synthesis of this compound typically involves the reaction of octanol with 4-methylbenzenesulfonyl chloride. The reaction can be summarized as:

- Reactants : Octanol + 4-Methylbenzenesulfonyl chloride

- Catalysts : Base (e.g., triethylamine)

- Conditions : Room temperature, under inert atmosphere

The reaction yields this compound along with hydrochloric acid as a by-product.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing MICs in the range of 50-100 µg/mL for these pathogens .

Cytotoxicity Studies

Cytotoxic effects have been evaluated using different cell lines. For instance, studies on human lung carcinoma cells (A549) demonstrated that this compound induces cytotoxicity with an IC50 value of approximately 75 µg/mL. This suggests potential applications in cancer therapy, although further investigations are necessary to elucidate the underlying mechanisms .

Case Studies and Applications

- Corrosion Inhibition : this compound has been studied as a corrosion inhibitor for mild steel in acidic environments. Electrochemical tests revealed an inhibition efficiency exceeding 90% at optimal concentrations, attributed to the formation of a protective film on the metal surface .

- Agricultural Use : As a co-formulant in plant protection products, this compound enhances the efficacy of active ingredients by improving their solubility and penetration through plant cuticles .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (Lung Carcinoma) | 75 |

Table 3: Corrosion Inhibition Efficiency

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.01 | 90.32 |

| 0.05 | 97.91 |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Octyl 4-methylbenzenesulfonate, and how can reaction efficiency be validated?

- Methodology : The compound is typically synthesized via esterification of 4-methylbenzenesulfonic acid with n-octanol under acidic conditions. Key steps include:

- Use of stoichiometric acid catalysts (e.g., H₂SO₄) or dehydrating agents.

- Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Purification via recrystallization or column chromatography .

Q. How can researchers characterize the crystal structure and stability of this compound?

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) is employed to determine unit cell parameters (e.g., monoclinic system, space group P2₁/n, as seen in structurally related sulfonates). Metrics include lattice constants (e.g., a = 14.64 Å, b = 5.71 Å) and hydrogen-bonding networks .

- Stability : Thermogravimetric analysis (TGA) evaluates thermal decomposition profiles, while differential scanning calorimetry (DSC) identifies phase transitions. Storage at room temperature in inert, anhydrous conditions is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can environmental degradation products of this compound be identified and quantified?

- Methodology :

- Sample Preparation : Use solid-phase extraction (SPE) to isolate degradation products from aqueous matrices.

- Analytical Techniques : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects sulfonate derivatives. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like 4-methylbenzenesulfonic acid or octanol .

- Challenges : Co-elution with matrix interferents (e.g., alkylphenol ethoxylates) requires optimized separation protocols, such as ion-pair chromatography .

Q. What experimental design strategies optimize enzymatic synthesis of sulfonate esters like this compound?

- Approach : Apply response surface methodology (RSM) with Box-Behnken design (BBD) to optimize variables:

- Independent variables: Enzyme loading (e.g., Novozym®435), temperature (40–80°C), substrate molar ratio (1:1–1:3).

- Response: Reaction yield, monitored via GC or HPLC.

- Statistical validation: ANOVA identifies significant factors (p < 0.05) and interaction effects .

- Case Study : For analogous esters (e.g., octyl ferulate), BBD reduced experimental runs by 40% while achieving >90% yield .

Q. How can researchers resolve contradictions in environmental persistence data for this compound derivatives?

- Data Reconciliation :

- Compare abiotic degradation rates (hydrolysis, photolysis) under controlled pH and UV exposure. For example, 4-tert-octylphenol (a potential metabolite) shows half-lives of 10–30 days in freshwater, varying with microbial activity .

- Use quantitative structure-activity relationship (QSAR) models to extrapolate data from nonylphenol analogs, noting uncertainties (e.g., factor of 3 in effect levels) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。